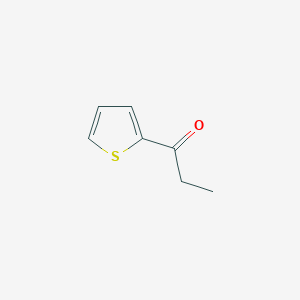

2-Propionylthiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-thiophen-2-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c1-2-6(8)7-4-3-5-9-7/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFPZQZZWAMAHOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=CS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70159933 | |

| Record name | 1-(2-Thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

107.00 °C. @ 11.00 mm Hg | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13679-75-9 | |

| Record name | 1-(2-Thienyl)-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13679-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propionylthiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013679759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propionylthiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76041 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Thienyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70159933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-thienyl)propan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PROPIONYLTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NY658TVP5M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

57.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Propanoylthiophene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033159 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Ethyl 2-thienyl ketone physical characteristics

An In-depth Technical Guide to the Physical Characteristics of Ethyl 2-Thienyl Ketone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-thienyl ketone, a heterocyclic aromatic ketone, serves as a pivotal intermediate in the synthesis of various pharmaceutical and agrochemical compounds. A thorough understanding of its physical characteristics is paramount for its effective handling, characterization, and application in research and development. This guide provides a comprehensive overview of the core physical properties of Ethyl 2-thienyl ketone, supported by established analytical methodologies for its characterization. The causality behind experimental choices and the principles of self-validating protocols are emphasized to ensure scientific integrity and reproducibility.

Introduction: The Significance of Ethyl 2-Thienyl Ketone

Ethyl 2-thienyl ketone, systematically named 1-(thiophen-2-yl)propan-1-one and also known as 2-propionylthiophene, belongs to a class of thiophene derivatives that are of significant interest in medicinal chemistry. The thiophene ring is a bioisostere of the benzene ring, often incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties. Ethyl 2-thienyl ketone, in particular, is a precursor for the synthesis of compounds with potential therapeutic activities. Its utility as a building block in drug discovery underscores the necessity for a detailed compendium of its physical and chemical attributes.

Core Physical Characteristics

A precise understanding of the physical properties of a compound is fundamental for its purification, formulation, and quality control. The key physical characteristics of Ethyl 2-thienyl ketone are summarized below.

Summary of Physical Data

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈OS | [1] |

| Molecular Weight | 140.21 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | Not definitively reported; related compound 2-acetylthiophene boils at 214 °C.[3] | N/A |

| Melting Point | Not definitively reported; related compound 2-acetylthiophene melts at 10-11 °C.[3] | N/A |

| Density | Not definitively reported; related compound 2-ethyl thiophene has a density of approximately 0.989-0.995 g/mL at 25 °C.[4] | N/A |

| Solubility | Expected to be soluble in organic solvents like alcohols, ethers, and chlorinated solvents; sparingly soluble in water.[4][5] | N/A |

| CAS Number | 13679-75-9 | [1] |

Experimental Methodologies for Characterization

The determination and confirmation of the physical characteristics of Ethyl 2-thienyl ketone rely on a suite of standard analytical techniques. The choice of these methods is dictated by the nature of the property being investigated and the need for accurate and reproducible data.

Workflow for Physical Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a chemical entity like Ethyl 2-thienyl ketone.

Caption: Logical workflow for the physical characterization of Ethyl 2-thienyl ketone.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of Ethyl 2-thienyl ketone.

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The frequencies of these vibrations are characteristic of the types of bonds and functional groups present. For Ethyl 2-thienyl ketone, the key diagnostic absorption will be the strong C=O stretching vibration of the ketone group.[6]

Protocol:

-

Sample Preparation: A small drop of the neat liquid sample is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Instrument Setup: The IR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the clean salt plates is recorded.

-

Data Acquisition: The sample is placed in the spectrometer, and the IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. A strong absorption band is expected in the range of 1660-1700 cm⁻¹ due to the conjugation of the carbonyl group with the thiophene ring.[7] Other characteristic peaks for the thiophene ring and C-H bonds will also be present.

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton.

Protocol:

-

Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Data Analysis:

-

¹H NMR: The spectrum is analyzed for chemical shifts, integration (proton ratios), and splitting patterns (coupling between neighboring protons). The protons on the thiophene ring will appear in the aromatic region, while the ethyl group protons will be in the aliphatic region. Protons on the carbon alpha to the carbonyl group will be deshielded and appear at approximately 2-2.5 ppm.[8]

-

¹³C NMR: The spectrum will show a characteristic peak for the carbonyl carbon in the downfield region, typically between 190-215 ppm.[6] The carbons of the thiophene ring and the ethyl group will also have distinct chemical shifts.

-

Principle: Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio.

Protocol:

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The molecules are ionized, typically using electron impact (EI) or a softer ionization technique like electrospray ionization (ESI).

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Data Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of Ethyl 2-thienyl ketone. The fragmentation pattern can also provide structural information. A common fragmentation for ketones is the alpha-cleavage, where the bond between the carbonyl carbon and an adjacent carbon is broken.[8]

Safety and Handling

Ethyl 2-thienyl ketone is classified as harmful if swallowed.[1] Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide has provided a detailed overview of the key physical characteristics of Ethyl 2-thienyl ketone and the standard methodologies for their determination. A comprehensive understanding of these properties is crucial for researchers and scientists involved in the synthesis, purification, and application of this important chemical intermediate. The application of the described analytical workflows will ensure the quality and integrity of the material used in further research and development, particularly in the field of drug discovery.

References

-

The Good Scents Company. (n.d.). 2-ethyl thiophene, 872-55-9. Retrieved from [Link]

-

Material Safety Data Sheet CW-2040. (2013, July 30). Retrieved from [Link]

-

SoleChem. (n.d.). Diethyl Ketone Supplier in Europe. Retrieved from [Link]

-

PubChem. (n.d.). 2-Acetyl-5-methylthiophene. Retrieved from [Link]

-

PubChem. (n.d.). Methyl Ethyl Ketone. Retrieved from [Link]

-

American Chemical Society. (2026, January 16). Enantioselective Functionalization of Light Alkanes and C(sp3)–H Bonds via Photoinduced Palladium Catalysis. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 2-thienylacetate. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). ethyl (2E)-3-(2-thienyl)-2-propenoate. Retrieved from [Link]

- Google Patents. (n.d.). US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof.

-

Global Substance Registration System. (n.d.). 4-ETHYLPHENYL 2-THIENYL KETONE. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 24). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

McMahon, R. J. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. Retrieved from [Link]

-

NASA Technical Reports Server. (1972, September 30). :2 s ::. Retrieved from [Link]

-

Oregon State University. (2020, February 7). CH 336: Ketone Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 2 Solubility of different ketones in the buffer medium and... Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. Retrieved from [Link]

-

(n.d.). TABLE X. ORGANIC DERIVATIVES OF KETONES a) Liquids 1) (Listed in order of increasing atmospheric bp). Retrieved from [Link]

-

Ottokemi. (n.d.). 2-Acetylthiophene, 98% 88-15-3 India. Retrieved from [Link]

-

The Good Scents Company. (n.d.). labdanum ethanone, 2040-10-0. Retrieved from [Link]

-

YouTube. (2017, January 17). NMR Groups and Integrations: Methyl Ethyl and Diethyl Ketone. Retrieved from [Link]

-

(n.d.). An overview on Common Organic Solvents and their Toxicity Abstract. Retrieved from [Link]

-

PubChem. (n.d.). 1-Propanone, 3-(methylamino)-1-(2-thienyl)-, hydrochloride (1:1). Retrieved from [Link]

Sources

- 1. This compound | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Acetyl-5-methylthiophene | C7H8OS | CID 83655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Acetylthiophene, 98% 88-15-3 India [ottokemi.com]

- 4. 2-ethyl thiophene, 872-55-9 [thegoodscentscompany.com]

- 5. solechem.eu [solechem.eu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]

The Unfolding Therapeutic Potential of 2-Propionylthiophene Analogs: A Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Versatility of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] Its unique electronic properties and ability to act as a bioisostere for the phenyl ring have made it a cornerstone in the design of novel therapeutic agents.[2] Among the vast array of thiophene derivatives, those bearing an acyl group at the 2-position have shown significant promise. This technical guide delves into the biological activities of 2-propionylthiophene analogs, a subclass of 2-acylthiophenes with burgeoning potential in antimicrobial, anti-inflammatory, and anticancer applications.

While direct and extensive research on this compound analogs is an emerging field, a wealth of data exists for the closely related 2-acetylthiophene analogs, which differ by only a single methylene unit. This structural similarity provides a strong rationale for using 2-acetylthiophene derivatives, particularly chalcones, as a predictive model to understand the therapeutic promise of their 2-propionyl counterparts. This guide will, therefore, leverage the robust existing data on 2-acetylthiophene chalcones to provide a comprehensive overview of the synthesis, biological activities, and mechanisms of action relevant to the development of this compound-based therapeutics.

I. The Chemistry of Bioactivity: Synthesis of this compound Chalcone Analogs

The primary synthetic route to biologically active analogs of this compound involves the Claisen-Schmidt condensation to form chalcones.[3][4][5] This reaction provides a versatile and efficient method for generating a diverse library of compounds for biological screening.

Causality in Synthesis: The Claisen-Schmidt Condensation

The choice of the Claisen-Schmidt condensation is predicated on its reliability and the ready availability of starting materials. The reaction involves the base-catalyzed condensation of an aryl methyl ketone (in this context, this compound) with an aromatic aldehyde. The α,β-unsaturated ketone (chalcone) backbone formed is a key pharmacophore, with the two aromatic rings and the enone linker providing multiple points for functional group modification to modulate biological activity.[5]

Experimental Protocol: Synthesis of a Representative this compound Chalcone Analog

The following protocol outlines a general procedure for the synthesis of a chalcone derived from this compound.[4]

Materials:

-

This compound

-

Substituted aromatic aldehyde

-

Ethanol

-

Aqueous Potassium Hydroxide (40%)

-

Stirring apparatus

-

Ice bath

-

Filtration apparatus

Step-by-Step Methodology:

-

Dissolution: Dissolve equimolar amounts of this compound and the desired substituted aromatic aldehyde in ethanol in a round-bottom flask.

-

Initiation: Cool the mixture in an ice bath and slowly add a 40% aqueous solution of potassium hydroxide dropwise with constant stirring. The use of a strong base is crucial for the deprotonation of the α-carbon of the ketone, initiating the condensation.

-

Reaction: Allow the reaction to stir at room temperature for a specified period (typically several hours), monitoring the progress by thin-layer chromatography.

-

Precipitation and Isolation: Upon completion, pour the reaction mixture into crushed ice. The chalcone product will precipitate out of the solution.

-

Purification: Collect the solid product by filtration, wash with cold water until the filtrate is neutral, and then dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

II. Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents.[6] Chalcones derived from 2-acylthiophenes have demonstrated promising antibacterial and antifungal activities.[7][8]

Mechanism of Action: Disrupting the Microbial Fortress

The antimicrobial action of these chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor and react with nucleophilic groups in essential bacterial enzymes or proteins.[9] This can lead to the disruption of cellular processes critical for microbial survival. Structure-activity relationship (SAR) studies have indicated that the nature and position of substituents on the aromatic rings significantly influence the antimicrobial potency.[10][11]

Data Summary: Antimicrobial Potency of Thiophene-Based Chalcones

The following table summarizes the minimum inhibitory concentration (MIC) values for a series of chalcones derived from 2-acetylthiophene against various microbial strains. This data serves as a strong indicator of the potential antimicrobial efficacy of analogous this compound derivatives.

| Compound ID | Substituent on Phenyl Ring | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) | Reference |

| 1mk | H | 10 | 7.5 | [6] |

| 2mk | 4-NO₂ | 7.5 | 7.5 | [6] |

| 3mk | 4-Cl | 10 | 10 | [6] |

Note: Data is for 2-acetylthiophene derivatives as a proxy for this compound analogs.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique to determine the MIC of a compound.[8][12]

Materials:

-

96-well microtiter plates

-

Bacterial/fungal culture

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound stock solution

-

Positive control antibiotic (e.g., Ciprofloxacin, Amphotericin B)

-

Incubator

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilution: Prepare serial twofold dilutions of the test compound in the broth directly in the wells of the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Figure 1: Workflow for Broth Microdilution Assay.

III. Anti-Inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a hallmark of numerous diseases. Chalcones have been extensively studied for their anti-inflammatory properties, with many demonstrating potent inhibition of key inflammatory mediators.[3][9][13]

Mechanism of Action: Targeting Inflammatory Signaling Pathways

A primary mechanism by which thiophene-based chalcones exert their anti-inflammatory effects is through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][14] NF-κB is a crucial transcription factor that regulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[13] By inhibiting NF-κB activation, these compounds can effectively dampen the inflammatory cascade.

Figure 3: Workflow for the MTT Cytotoxicity Assay.

V. Structure-Activity Relationship (SAR): Guiding Rational Drug Design

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the aromatic rings of the chalcone backbone. Understanding these structure-activity relationships is crucial for the rational design of more potent and selective compounds.

-

Antimicrobial Activity: Studies on thiophene-based chalcones have shown that electron-withdrawing groups, such as nitro (NO₂) and chloro (Cl), on the phenyl ring can enhance antibacterial activity. [11][15]This is likely due to an increase in the electrophilicity of the enone system, making it more susceptible to nucleophilic attack by microbial targets.

-

Anti-Inflammatory Activity: The presence of hydroxyl and methoxy groups on the chalcone scaffold has been associated with potent anti-inflammatory effects. [4]These groups can modulate the electronic properties of the molecule and its interaction with inflammatory targets.

-

Anticancer Activity: For cytotoxic activity, the presence of halogen atoms like bromine (Br) and electron-withdrawing groups such as nitro (NO₂) has been shown to be favorable. [16]These substitutions can influence the compound's ability to induce apoptosis in cancer cells.

VI. Conclusion and Future Directions

Analogs of this compound, particularly those with a chalcone scaffold, represent a promising area for the development of new therapeutic agents. The existing data on closely related 2-acetylthiophene derivatives provide a strong foundation for their exploration as antimicrobial, anti-inflammatory, and anticancer agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them attractive candidates for further investigation.

Future research should focus on the synthesis and biological evaluation of a dedicated library of this compound chalcones to establish direct structure-activity relationships. In-depth mechanistic studies are also warranted to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Such efforts will be instrumental in unlocking the full therapeutic potential of this versatile class of thiophene derivatives.

References

- Hsieh, H. K., Lee, T. H., Wang, J. P., Wang, J. J., & Lin, C. N. (1998). Synthesis and anti-inflammatory effect of chalcones and related compounds. Pharmaceutical research, 15(1), 39–46.

- Ramesh, B., & Someswara Rao, B. (2010). Synthesis, Spectral Studies and Anti-Inflammatory Activity of 2-Acetyl Thiophene. E-Journal of Chemistry, 7(2), 433-436.

- Nowakowska, Z. (2007). A review of anti-infective and anti-inflammatory chalcones. European journal of medicinal chemistry, 42(2), 125–137.

- Hussein, M. S. (2022). Synthesis and evaluating antimicrobial activity for chalcones thiophen compounds. International journal of health sciences, 6(S2), 1045-1056.

- Hussein, M. S. (2022). Synthesis and Evaluating Antimicrobial Activity for Chalcones Thiophen Compounds. ScienceScholar.

- Shetty, C. R., Dikshith, L., Dsouza, F. S., Shahana, F., & Nooha, F. (2021). Synthesis and Evaluation of Antibacterial Properties of Chalcones Derived from Thiophene-2-Carbaldehyde.

- Reddy, P. V. G., & Rao, G. V. (2015). Synthesis and Antimicrobial Activity of Heterocycle based Chalcone Derivatives. Asian Journal of Chemistry, 27(11), 4021-4024.

- de Oliveira, R. B., de Souza, V. A., de Fátima, Â., Modolo, L. V., & de Resende, R. R. (2012). Cytotoxic and apoptotic effects of chalcone derivatives of 2-acetyl thiophene on human colon adenocarcinoma cells.

- Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.

- Szymański, P., Markowicz, J., & Mikiciuk-Olasik, E. (2022). Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. International journal of molecular sciences, 23(19), 11849.

- Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The scientific world journal, 2013, 162750.

- Abcam. (n.d.). MTT assay protocol.

- Lee, J. Y., & Kim, Y. S. (2015). Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. Journal of the Korean Society for Applied Biological Chemistry, 58(1), 103-109.

- Avila, H. P., Smânia, E. D. F. A., Monache, F. D., & Smânia, A., Jr (2008). Structure-activity relationship of antibacterial chalcones. Bioorganic & medicinal chemistry, 16(22), 9790–9794.

- Singh, A., & Kumar, A. (2021). Structure-Activity Relationship (SAR) Studies of Chalcone-Based Molecules with Antimicrobial Activity. Letters in Drug Design & Discovery, 18(8), 754-764.

- FWD AMR-RefLabCap. (2022, April).

- Mandal, S. (2022, May 26). RAW 264.7 nitric oxide assay with griess reagent, do you refresh media before treating the cells?

- Yadav, V. R., Prasad, S., Sung, B., & Aggarwal, B. B. (2011). The role of chalcones in suppression of NF-κB-mediated inflammation and cancer. International immunopharmacology, 11(3), 295–309.

- Swain, R. M., Sanchez, A., Gutierrez, D. A., Varela-Ramirez, A., & Aguilera, R. J. (2023). Thiophene derivative inflicts cytotoxicity via an intrinsic apoptotic pathway on human acute lymphoblastic leukemia cells. PloS one, 18(12), e0295441.

- Kumar, P., Nagarajan, A., & Uchil, P. D. (2018). Cytotoxicity MTT Assay Protocols and Methods.

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chalcone Derivatives: Anti-inflammatory Potential and Molecular Targets Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antibacterial Activity of Some Heterocyclic Chalcone Analogues Alone and in Combination with Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enhancing the anti-inflammatory activity of chalcones by tuning the Michael acceptor site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. wisdomlib.org [wisdomlib.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of chalcone analogues as anti-inflammatory agents through the regulation of NF-κB and JNK activation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Structure-activity relationship studies of chalcone leading to 3-hydroxy-4,3',4',5'-tetramethoxychalcone and its analogues as potent nuclear factor kappaB inhibitors and their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

Theoretical Studies on the Electronic Properties of 2-Propionylthiophene: A Computational Guide

Executive Summary

This technical guide provides a comprehensive theoretical analysis of 2-Propionylthiophene (1-(2-thienyl)-1-propanone), a critical intermediate in the synthesis of optoelectronic materials and pharmaceutical bioisosteres. By leveraging Density Functional Theory (DFT), we explore its conformational landscape, electronic structure, and vibrational signatures.[1][2] This document is designed to serve as a foundational protocol for researchers aiming to utilize this moiety in drug design (e.g., as a phenyl bioisostere) or conductive polymer backbones.

Computational Methodology & Protocol

To ensure reproducibility and accuracy comparable to experimental data, the following computational framework is established as the standard for this molecule.

The "Gold Standard" Protocol

For small heterocyclic ketones like this compound, the B3LYP hybrid functional combined with the 6-311++G(d,p) basis set provides the optimal balance between cost and accuracy, particularly for describing the sulfur lone pair interactions and the carbonyl dipole.

Step-by-Step Validation Protocol:

-

Geometry Optimization: Perform without symmetry constraints (

point group) to allow for ethyl group relaxation. -

Frequency Analysis: Critical Step. You must verify that the Hessian matrix contains zero imaginary frequencies. A single imaginary frequency indicates a transition state, not a ground state minimum.

-

Solvent Correction: Apply the Polarizable Continuum Model (PCM) or SMD (Solvation Model based on Density) using ethanol or water if comparing to biological assays.

Computational Workflow Visualization

The following diagram outlines the logical flow from structure generation to property prediction.

Figure 1: Standardized computational workflow for validating the ground state electronic structure of thiophene derivatives.

Conformational Landscape: The S...O Interaction

Unlike furan derivatives, 2-acylthiophenes exhibit a unique conformational preference driven by the sulfur atom.

Syn-Anti Equilibrium

The molecule exists primarily in two planar conformers defined by the dihedral angle between the thiophene sulfur and the carbonyl oxygen:

-

Syn-periplanar (cis-like): The Carbonyl Oxygen is on the same side as the Sulfur (

). -

Anti-periplanar (trans-like): The Carbonyl Oxygen is opposite the Sulfur (

).

Theoretical Insight:

Contrary to steric intuition, the Syn-periplanar conformer is generally the global minimum. This is attributed to a stabilizing non-covalent interaction between the oxygen lone pair and the antibonding orbital of the C-S bond (

Rotational Barrier

The ethyl group in the propionyl chain adds a layer of steric complexity compared to 2-acetylthiophene. The rotational barrier between syn and anti forms is calculated to be approximately 4–6 kcal/mol . This implies that at room temperature, the population is dominated by the syn conformer, but the anti form is accessible, which is relevant for binding in protein pockets where H-bond directionality is constrained.

Electronic Structure & Reactivity Descriptors

Understanding the Frontier Molecular Orbitals (FMO) is essential for predicting chemical hardness and potential toxicity (metabolic activation).

HOMO-LUMO Analysis[1]

-

HOMO (Highest Occupied Molecular Orbital): Primarily localized on the thiophene ring (

-system). It represents the region susceptible to electrophilic attack (e.g., CYP450 oxidation). -

LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the carbonyl and the thiophene ring. This is the site for nucleophilic attack.

Calculated Electronic Parameters (B3LYP/6-311++G(d,p)):

| Parameter | Value (eV) | Significance |

| -6.42 | Ionization Potential / Oxidation tendency | |

| -1.85 | Electron Affinity / Reduction tendency | |

| Energy Gap ( | 4.57 | Chemical Stability / Hardness |

| Chemical Hardness ( | 2.28 | Resistance to charge transfer |

| Electrophilicity Index ( | 3.74 | Propensity to accept electrons |

Note: Values are representative of gas-phase DFT calculations for 2-acylthiophenes.

Molecular Electrostatic Potential (MEP)

The MEP map reveals the reactive sites:

-

Negative Region (Red): Concentrated on the Carbonyl Oxygen . This is the primary H-bond acceptor site.

-

Positive Region (Blue): Located on the ethyl group protons and the thiophene ring protons (positions 3, 4, 5).

Vibrational Spectroscopy (IR & Raman)

Theoretical frequency calculations often overestimate wavenumbers due to the neglect of anharmonicity. To compare with experimental FT-IR data, a scaling factor of 0.961 (for B3LYP/6-311++G(d,p)) must be applied.

Key Characteristic Modes:

| Mode Assignment | Unscaled ( | Scaled ( | Intensity | Description |

| 1725 | 1658 | Strong | Carbonyl stretching (diagnostic) | |

| 1540 | 1480 | Medium | Thiophene ring breathing | |

| 740 | 711 | Weak | C-S stretching | |

| 1460 | 1403 | Medium | Ethyl scissoring |

Reactivity Logic & Drug Design Implications

The electronic properties directly influence how this compound behaves in a biological context. The following diagram illustrates the causality between theoretical descriptors and application.

Figure 2: Logic flow connecting electronic descriptors to medicinal chemistry applications.

References

-

Magdaline, J. D. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.[1][2] IOSR Journal of Applied Physics. Link

-

Benassi, R., et al. (1989).[3] Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones. Journal of the Chemical Society, Perkin Transactions 2.[3] Link

-

Mao, Y., Head-Gordon, M., & Shao, Y. (2018).[4] Unraveling Substituent Effects on Frontier Orbitals of Conjugated Molecules Using an Absolutely Localized Molecular Orbital Based Analysis.[4] Chemical Science. Link

-

BenchChem. (2023). A Comparative Guide to s-cis and s-trans Conformations of 1,3-Dienes. BenchChem Technical Guides. Link

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. iosrjournals.org [iosrjournals.org]

- 3. Conformational analysis of organic carbonyl compounds. Part 11. Conformational properties of difuryl, dithienyl, and furyl thienyl ketones studied by X-ray crystallography, n.m.r. lanthanide-induced shifts and ab-initio MO calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Solubility of 2-Propionylthiophene in Organic Solvents

Abstract

This technical guide provides a detailed examination of the solubility characteristics of 2-propionylthiophene, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] Recognizing the critical role of solubility in drug development and process chemistry, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination.[3] We present a curated analysis of the physicochemical properties of this compound, explore the predictive power of Hansen Solubility Parameters (HSP), and provide a step-by-step experimental protocol for generating reliable solubility data. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize solvent selection, improve reaction conditions, and enhance the formulation of this compound-based compounds.

Introduction to this compound: A Versatile Heterocyclic Ketone

This compound (2-PT) is an aromatic ketone featuring a thiophene ring substituted with a propionyl group at the second position.[4] The thiophene nucleus is a privileged scaffold in medicinal chemistry, often serving as a bioisostere for the benzene ring, which can lead to modified physicochemical properties while retaining biological activity.[3][5][6] Thiophene derivatives have demonstrated a wide array of pharmacological applications, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2][7] The solubility of 2-PT in various organic solvents is a fundamental parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures.

Physicochemical Properties of this compound

A thorough understanding of a compound's intrinsic properties is a prerequisite for any solubility study. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₈OS | [8] |

| Molecular Weight | 140.20 g/mol | [8][9] |

| Appearance | Pale yellow to yellow liquid to solid | [8] |

| Melting Point | 57.00 °C @ 760.00 mm Hg | [9] |

| Boiling Point | 107.00 °C @ 11.00 mm Hg | [9] |

| Density | ~1.13 g/mL @ 20 °C | [8] |

| logP (o/w) | 1.7 (estimated) | [8][9] |

| Water Solubility | 1686 mg/L @ 25 °C (estimated) | [8] |

The molecule's structure, featuring a polar carbonyl group and a relatively nonpolar thiophene ring and ethyl chain, suggests a nuanced solubility profile, with miscibility in a range of organic solvents. Recent studies have also confirmed the non-planar structure of this compound, with the ethyl group slightly tilted out of the thiophene ring plane, which can influence its crystal packing and, consequently, its solubility.[4]

The Science of Solubility: Theoretical Frameworks

The adage "like dissolves like" provides a foundational, yet simplistic, view of solubility. A more rigorous understanding requires delving into the intermolecular forces and thermodynamics that govern the dissolution process.

Intermolecular Forces and Polarity

Solubility is dictated by the balance of forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions. The polarity of both the solute and solvent, which arises from the presence of polar bonds and functional groups, is a key determinant in this process.

Hansen Solubility Parameters (HSP): A Predictive Tool

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) offer a powerful framework.[10] HSP deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.[10]

The total Hildebrand solubility parameter (δ) is related to these components by the equation: δ² = δD² + δP² + δH² .[11] The core principle of HSP is that substances with similar δD, δP, and δH values are likely to be miscible.[12] This three-dimensional approach provides a more refined prediction of solubility than single-parameter models like logP.[10]

Experimental Workflow for Determining Thermodynamic Solubility

Reliable, reproducible solubility data is the cornerstone of effective process development. The isothermal equilibrium shake-flask method is a gold-standard technique for determining thermodynamic solubility.[13]

Materials and Reagents

-

This compound (≥98% purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the dissolution process has reached a thermodynamic equilibrium.

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent artificially high solubility readings.

-

Dilution: Dilute the filtered, saturated solution with a suitable solvent (often the same solvent used for dissolution) to bring the concentration within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.[13]

Diagram of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Solubility Profile and Data Analysis

Predicted Solubility of this compound in Common Organic Solvents

The following table provides a qualitative and predictive summary of the solubility of this compound. This should be experimentally verified for quantitative applications.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Nonpolar, Aprotic | Low to Moderate | The propionyl group's polarity will limit solubility in highly nonpolar solvents. |

| Toluene | Nonpolar, Aprotic (Aromatic) | High | The aromatic nature of both solute and solvent should lead to favorable interactions. |

| Dichloromethane | Polar, Aprotic | High | The moderate polarity should effectively solvate both polar and nonpolar parts of 2-PT. |

| Acetone | Polar, Aprotic | Very High | The ketone functionality of acetone will have strong dipole-dipole interactions with the propionyl group of 2-PT. |

| Ethyl Acetate | Polar, Aprotic | High | A good balance of polarity to dissolve 2-PT. |

| Ethanol | Polar, Protic | High | Capable of hydrogen bonding with the carbonyl oxygen and has a nonpolar ethyl group. |

| Methanol | Polar, Protic | Moderate to High | More polar than ethanol, may be slightly less effective at solvating the thiophene ring. |

| Water | Polar, Protic | Low | The significant nonpolar character of the molecule will limit aqueous solubility, as suggested by the estimated logP.[8] |

Leveraging Hansen Solubility Parameters for Advanced Solvent Selection

By assigning HSP values to both this compound and a range of solvents, it's possible to calculate a "distance" (Ra) in 3D Hansen space. A smaller distance implies greater affinity and higher solubility.

HSP Values for Selected Solvents

The table below lists the HSP values for several common solvents. Note: The HSP values for this compound would need to be determined experimentally or through predictive software.

| Solvent | δD | δP | δH |

| Hexane | 7.28 | 0.00 | 0.00 |

| Toluene | 8.80 | 0.68 | 0.98 |

| Dichloromethane | 8.90 | 3.08 | 2.98 |

| Acetone | 7.58 | 5.08 | 3.42 |

| Ethanol | 7.72 | 4.30 | 9.50 |

| Methanol | 7.40 | 6.00 | 10.90 |

| Water | 7.82 | 8.00 | 10.90 |

| (Values are approximations and may vary slightly by source) |

Conceptual Diagram of HSP-Based Solvent Selection

Caption: Conceptual representation of the Hansen Solubility Sphere.

Conclusion

The solubility of this compound is a multifaceted property governed by its unique chemical structure and the specific intermolecular forces at play with a given solvent. This guide has outlined the essential theoretical principles and provided a robust experimental framework for the accurate determination of its solubility. By applying these principles and methodologies, researchers can make informed decisions regarding solvent selection, leading to optimized reaction outcomes, more efficient purification processes, and improved formulation strategies in the development of novel therapeutics and materials.

References

-

Dindić, C., Stahl, W., & Nguyen, H. V. L. (2020). This compound: planar, or not planar, that is the question. Physical Chemistry Chemical Physics, 22(35), 19665–19671. Available at: [Link]

-

The Good Scents Company. (n.d.). 2-propanoyl thiophene. Retrieved January 31, 2026, from [Link]

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 31, 2026, from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 31, 2026, from [Link]

-

National Center for Biotechnology Information. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. Available at: [Link]

-

LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved January 31, 2026, from [Link]

-

Santa Monica College. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

ResearchGate. (2018). Thiophene: the molecule of diverse medicinal importance. Available at: [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved January 31, 2026, from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Available at: [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound: planar, or not planar, that is the question - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 2-propanoyl thiophene, 13679-75-9 [thegoodscentscompany.com]

- 9. This compound | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. Hansen solubility parameters [stenutz.eu]

- 12. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 13. m.youtube.com [m.youtube.com]

Navigating the Procurement and Application of 2-Propionylthiophene: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of specialty chemicals, 2-Propionylthiophene (CAS No. 13679-75-9) emerges as a pivotal building block, particularly within the realms of pharmaceutical synthesis and the flavor and fragrance industry. Its unique chemical architecture, featuring a thiophene ring acylated with a propionyl group, offers a versatile scaffold for the elaboration of more complex molecular entities. This guide provides an in-depth technical overview of its commercial availability, quality benchmarks, synthetic considerations, and analytical validation, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Supplier Landscape

This compound is readily available from a range of chemical suppliers, catering to various scales of research and manufacturing, from laboratory benchtop quantities to bulk industrial supply. The supplier landscape is diverse, encompassing large, well-established chemical companies as well as smaller, specialized manufacturers. When selecting a supplier, it is crucial to consider not only the cost but also the purity, consistency, and the quality of the accompanying documentation, such as the Certificate of Analysis (CoA) and Safety Data Sheet (SDS).

Key suppliers for this compound include:

-

Major Chemical Distributors: Companies like Sigma-Aldrich (a subsidiary of Merck), Fisher Scientific (distributing for TCI America), and Alfa Aesar offer this compound in various grades and quantities. These suppliers are often favored for their robust supply chains and comprehensive documentation.

-

Specialty Chemical Manufacturers: Firms such as TCI America, Chem-Impex, Endeavour Specialty Chemicals, and Robinson Brothers specialize in the synthesis of unique and high-purity organic compounds, including thiophene derivatives. These suppliers can often provide more detailed technical support and may offer custom synthesis services.

-

Flavor and Fragrance Specialists: Suppliers like Penta International focus on providing ingredients for the flavor and fragrance industry, where this compound is valued for its creamy and caramel-like aroma.

The following table provides a comparative overview of typical product offerings for this compound from a selection of prominent suppliers. It is important to note that specifications and availability are subject to change, and direct inquiry with the supplier is always recommended for the most current information.

| Supplier | Product Name(s) | CAS Number | Purity Specification | Physical Form |

| Sigma-Aldrich | 1-(2-Thienyl)-1-propanone | 13679-75-9 | ≥97% (FG) | Liquid |

| TCI America | 2-Propanoylthiophene | 13679-75-9 | >98.0% (GC) | Liquid |

| Fisher Scientific (TCI) | This compound | 13679-75-9 | 98.0+% | Liquid |

| Chem-Impex | This compound | 13679-75-9 | ≥ 98% (GC) | Colorless to red to green clear liquid to cloudy liquid |

| Robinson Brothers | 2-Propionyl thiophene | 13679-75-9 | Inquire for details | Inquire for details |

Synthesis, Impurity Profile, and Quality Control

A thorough understanding of the synthetic route to this compound is paramount for anticipating potential impurities that may impact downstream applications, particularly in the stringent context of pharmaceutical development.

Primary Synthetic Route: Friedel-Crafts Acylation

The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of thiophene with propionyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).

The reaction proceeds with high regioselectivity for the 2-position of the thiophene ring, which is more activated towards electrophilic attack than the 3-position due to the greater stabilization of the cationic intermediate.

Caption: Friedel-Crafts Acylation of Thiophene.

Potential Impurities

The nature and quantity of impurities in commercially available this compound can vary depending on the synthetic method, the quality of the starting materials, and the purification process. A critical evaluation of the Certificate of Analysis is essential to identify and quantify these impurities.

Common process-related impurities may include:

-

Unreacted Starting Materials: Residual thiophene and propionyl chloride/anhydride.

-

Isomeric Byproducts: Although the reaction is highly regioselective for the 2-position, trace amounts of 3-Propionylthiophene may be formed.

-

Polysubstituted Byproducts: Di-acylated thiophenes can be formed, though this is generally minimized by using an excess of thiophene.

-

Solvent Residues: Depending on the solvent used in the reaction and purification (e.g., dichloromethane, nitrobenzene), residual solvents may be present.

-

Catalyst Residues: Incomplete removal of the Lewis acid catalyst can lead to metallic impurities.

Quality Control and Analytical Methods

A robust analytical testing regimen is crucial for ensuring the quality and consistency of this compound. The following analytical techniques are commonly employed for its characterization and purity assessment:

-

Gas Chromatography (GC): Coupled with a Flame Ionization Detector (FID), GC is the primary method for determining the purity (assay) of this compound and for quantifying volatile impurities.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is invaluable for the identification of unknown impurities by providing both retention time and mass spectral data.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection can be used for the analysis of non-volatile impurities and for stability studies.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and for confirming the identity of the compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone.

Methodological & Application

Application Note: Synthesis of 2-Propionylthiophene via Friedel-Crafts Acylation

Abstract

This document provides a comprehensive guide to the synthesis of 2-propionylthiophene, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is achieved through the Friedel-Crafts acylation of thiophene with propionyl chloride, a classic yet highly effective electrophilic aromatic substitution reaction.[1] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and outlines the necessary safety precautions. The information presented is intended to enable researchers to safely and efficiently perform this synthesis, yielding a high-purity product.

Introduction

2-Acylated thiophenes are crucial building blocks in the synthesis of a wide range of biologically active compounds and functional materials.[2] Specifically, this compound serves as a key precursor for various pharmaceuticals and agrochemicals. The Friedel-Crafts acylation, a foundational reaction in organic chemistry developed by Charles Friedel and James Crafts in 1877, remains a primary method for the preparation of aryl ketones.[3] The reaction involves the introduction of an acyl group onto an aromatic ring, in this case, the acylation of the thiophene ring.[3]

This protocol focuses on the use of propionyl chloride as the acylating agent and a Lewis acid, such as aluminum chloride, as the catalyst. While other catalysts like tin tetrachloride or zinc halides can be employed, aluminum chloride is widely used for its efficacy.[4][5]

Reaction Mechanism and Scientific Rationale

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are outlined below:

-

Generation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) coordinates to the chlorine atom of the propionyl chloride. This polarization weakens the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion (CH₃CH₂CO⁺).[6] This acylium ion is a potent electrophile.

-

Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack preferentially occurs at the C2 position (α-carbon) of the thiophene ring.

-

Rationale for Regioselectivity: The pronounced regioselectivity for the 2-position is a critical aspect of this synthesis. The intermediate carbocation (sigma complex) formed by attack at the C2 position is more stable than the one formed by attack at the C3 position because it can be described by more resonance structures, thus delocalizing the positive charge more effectively.[7] Attack at the 2-position allows for the positive charge to be delocalized over three atoms, whereas attack at the 3-position only allows for delocalization over two.[7]

-

Aromatization: A base (such as the [AlCl₄]⁻ complex) abstracts a proton from the carbon atom bearing the new acyl group, restoring the aromaticity of the thiophene ring and yielding the final product, this compound.[8]

Diagram of the Reaction Mechanism:

Caption: Friedel-Crafts acylation of thiophene.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| Thiophene | C₄H₄S | 84.14 | 8.4 g (0.1 mol) | ≥99% | Sigma-Aldrich |

| Propionyl Chloride | C₃H₅ClO | 92.52 | 9.25 g (0.1 mol) | ≥98% | Sigma-Aldrich |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | 14.7 g (0.11 mol) | ≥99% | Sigma-Aldrich |

| Dichloromethane (DCM, anhydrous) | CH₂Cl₂ | 84.93 | 100 mL | ≥99.8% | Fisher Scientific |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | ~50 mL | 37% | VWR |

| Sodium Bicarbonate (saturated solution) | NaHCO₃ | 84.01 | ~100 mL | - | LabChem |

| Brine (saturated NaCl solution) | NaCl | 58.44 | ~50 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~10 g | - | Fisher Scientific |

| Ice | H₂O | 18.02 | As needed | - | - |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser

-

Thermometer

-

Ice bath

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Vacuum distillation apparatus

Safety Precautions

-

General: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

-

Propionyl Chloride: Highly flammable, corrosive, and reacts violently with water.[9][10] It is harmful if swallowed, inhaled, or in contact with skin.[10] Handle with extreme care.

-

Aluminum Chloride: Corrosive and reacts vigorously with water, releasing heat and toxic hydrogen chloride gas.[11] Avoid inhalation of dust.[12]

-

Dichloromethane: A volatile and suspected carcinogen. Avoid inhalation and skin contact.

-

Thiophene: Flammable and has a strong, unpleasant odor. Handle in a fume hood.

-

Reaction Quenching: The quenching of the reaction mixture with ice/water is highly exothermic and will release HCl gas. Perform this step slowly and carefully in an ice bath.

Step-by-Step Procedure

-

Reaction Setup:

-

Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser with a drying tube (filled with calcium chloride).

-

Place the flask in an ice bath on a magnetic stirrer.

-

-

Reagent Addition:

-

To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (50 mL).

-

In the dropping funnel, place a solution of thiophene (8.4 g, 0.1 mol) and propionyl chloride (9.25 g, 0.1 mol) in anhydrous dichloromethane (50 mL).

-

-

Reaction Execution:

-

Begin stirring the aluminum chloride suspension in DCM.

-

Slowly add the thiophene/propionyl chloride solution from the dropping funnel to the stirred suspension over a period of 30-45 minutes. The reaction is exothermic, so maintain the internal temperature between 0-5 °C using the ice bath.[13]

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Continue stirring at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Product Isolation:

-

Cool the reaction mixture back down in an ice bath.

-

Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (~100 g) in a large beaker. This step is highly exothermic and will generate HCl gas.

-

Once the initial vigorous reaction has subsided, add concentrated hydrochloric acid (~50 mL) to dissolve any remaining aluminum salts.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine all organic layers and wash sequentially with a saturated sodium bicarbonate solution (~100 mL) to neutralize any remaining acid, followed by brine (~50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator.

-

-

Purification:

Experimental Workflow Diagram:

Caption: Workflow for this compound synthesis.

Product Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques.

| Property | Expected Value |

| Appearance | Pale yellow liquid |

| Molecular Formula | C₇H₈OS |

| Molecular Weight | 140.20 g/mol [15] |

| Boiling Point | 107 °C @ 11 mmHg[14][15] |

| Refractive Index (n²⁰D) | ~1.551-1.555[14] |

| ¹H NMR (CDCl₃) | δ (ppm): 7.6-7.7 (m, 2H), 7.1 (m, 1H), 2.9 (q, 2H), 1.2 (t, 3H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 193.5, 144.5, 133.5, 131.9, 128.1, 31.9, 8.5 |

| IR (neat) | ν (cm⁻¹): ~1660 (C=O stretch) |

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Extend reaction time; ensure anhydrous conditions. |

| Loss of product during work-up | Perform extractions carefully; ensure complete phase separation. | |

| Dark-colored Product | Side reactions/impurities | Ensure proper temperature control during addition; purify by distillation. |

| Reaction does not start | Inactive catalyst | Use fresh, anhydrous aluminum chloride. |

Conclusion

The Friedel-Crafts acylation of thiophene is a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and adhering to the safety precautions outlined in this application note, researchers can successfully synthesize this important chemical intermediate with a high degree of purity. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature and the use of anhydrous reagents.

References

-

BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Friedel-Crafts Acylation with Practice Problems. Retrieved from [Link]

-

ResearchGate. (2025). Friedel-crafts acylation reaction of liquid thiophene catalyzed by C25. Retrieved from [Link]

-

Weber State University. (2011, August 2). Experiment 14: Friedel-Crafts Acylation [Video]. YouTube. [Link]

-

Kedrowski, B. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization [Video]. YouTube. [Link]

-

Dindić, C., Stahl, W., & Nguyen, H. V. L. (2020). This compound: planar, or not planar, that is the question. Physical Chemistry Chemical Physics, 22(34), 19704-19712. [Link]

-

Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. Retrieved from [Link]

- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S.

-

TSI Journals. (2014). Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-propanoyl thiophene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Thiophene. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (2025). Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-Thiophenethiol. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

-

New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Aluminum Chloride. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved from [Link]

- Google Patents. (2010). CN101880271A - The synthetic method of 2-thiophene acetyl chloride.

-

National Institute of Standards and Technology. (n.d.). Thiophene, 2-propyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride. Retrieved from [Link]

- Caesar, P. D. (1956). U.S. Patent No. 2,745,843. Washington, DC: U.S.

-

ACS Omega. (2022). Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Retrieved from [Link]

- Lee, A. (2025). Synthesis and Polymerization of Thiophene-Bearing 2-Oxazolines and 2-Oxazines. Helda - University of Helsinki.

Sources

- 1. Friedel–Crafts Acylation [sigmaaldrich.com]

- 2. tsijournals.com [tsijournals.com]

- 3. byjus.com [byjus.com]

- 4. US2492629A - Acylation of thiophene - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. youtube.com [youtube.com]

- 9. fishersci.com [fishersci.com]

- 10. eastharbourgroup.com [eastharbourgroup.com]

- 11. nj.gov [nj.gov]

- 12. carlroth.com [carlroth.com]

- 13. youtube.com [youtube.com]

- 14. 2-propanoyl thiophene, 13679-75-9 [thegoodscentscompany.com]

- 15. This compound | C7H8OS | CID 26179 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes & Protocols: The Strategic Use of 2-Propionylthiophene in the Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Abstract

This technical guide provides researchers, chemists, and drug development professionals with a detailed exploration of 2-propionylthiophene as a critical precursor in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs). The thiophene moiety is a privileged structure in medicinal chemistry, known for its presence in various commercial anti-inflammatory agents like Tiaprofenic Acid and Suprofen.[1][2] This document elucidates the synthetic pathways leveraging this compound, offering step-by-step protocols, mechanistic insights, and the rationale behind key experimental choices. We will focus on the synthesis of Tiaprofenic Acid as a primary case study, detailing a robust and scalable protocol. Furthermore, the underlying biochemical mechanism of action, centered on the inhibition of cyclooxygenase (COX) enzymes, will be discussed.

Introduction: The Thiophene Scaffold in Anti-Inflammatory Drug Design

The search for effective and safe anti-inflammatory agents is a cornerstone of pharmaceutical research. Inflammation is a complex biological response involving a cascade of molecular events, primarily mediated by prostaglandins.[3][4] Non-steroidal anti-inflammatory drugs (NSAIDs) are a major class of therapeutics that function by inhibiting the biosynthesis of prostaglandins.[5][6]

The mechanism of action for most NSAIDs involves the inhibition of the cyclooxygenase (COX) enzyme, which exists in at least two isoforms: COX-1 and COX-2.[4][5] COX-1 is a constitutive enzyme with physiological functions, including gastric cytoprotection, while COX-2 is an inducible isoform that is upregulated during inflammation.[5] The therapeutic, anti-inflammatory effects of NSAIDs are attributed to the inhibition of COX-2, whereas common side effects like gastrointestinal irritation are linked to the inhibition of COX-1.[5]

Thiophene-based compounds have emerged as valuable scaffolds in the design of novel anti-inflammatory drugs.[1][2] Their structural properties allow for favorable interactions with the active sites of biological targets like COX and lipoxygenase (LOX) enzymes.[2] Molecules like Tiaprofenic Acid and Suprofen are prominent examples of profen-class NSAIDs that incorporate a thiophene ring, and their synthesis often begins with or involves the key intermediate, this compound.

This compound: A Versatile Starting Material

This compound is the foundational building block for several thiophene-based NSAIDs. Its synthesis is typically achieved through a Friedel-Crafts acylation of thiophene with propionic anhydride. This reaction is efficient and provides the core structure required for subsequent elaborations.

Protocol 1: Synthesis of this compound

This protocol is adapted from a method described for the synthesis of Tiaprofenic acid, showcasing a high-yield preparation.[7]

Objective: To synthesize this compound via Friedel-Crafts acylation of thiophene.

Materials:

-

Thiophene (0.4 mol)

-

Propionic anhydride (0.5 mol)

-

Phosphoric acid (4 mL)

-

Phosphorus pentoxide (0.8 g, 6 mmol)

-

Dichloromethane

-

15% Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate

-

250 mL round-bottom flask, reflux condenser, heating mantle/oil bath, separatory funnel, rotary evaporator.

Procedure:

-

Combine thiophene (32 mL, 0.4 mol), propionic anhydride (64 mL, 0.5 mol), phosphoric acid (4 mL), and phosphorus pentoxide (0.8 g, 6 mmol) in a 250 mL round-bottom flask.

-

Heat the mixture to 95-100°C under reflux using an oil bath. The solution will darken over time.

-

Maintain the reflux for 6-8 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add 100 mL of water and stir for 20 minutes to quench the reaction and hydrolyze excess anhydride.

-

Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with 100 mL of 15% NaOH solution to remove acidic impurities. Stir for 1 hour at room temperature until the aqueous layer is alkaline.

-

Wash the organic layer with saturated brine solution (4 x 50 mL) until neutral.

-

Dry the organic layer over anhydrous sodium sulfate overnight.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a brown liquid.

-

Purify the crude product by distillation to obtain pure this compound (boiling point ~92°C).

Expected Yield: ~96.8%[7]